molecular formula C11H15NO3 B2847642 Methyl 3-((3-methoxyphenyl)amino)propanoate CAS No. 42313-49-5

Methyl 3-((3-methoxyphenyl)amino)propanoate

Cat. No. B2847642
CAS RN: 42313-49-5
M. Wt: 209.245
InChI Key: XUJHYAAFPKZFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-((3-methoxyphenyl)amino)propanoate” is a chemical compound with the molecular formula C11H15NO3 . It is also known as “Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride” and has a molecular weight of 245.71 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The compound is typically stored in a dry room at normal temperature .

Scientific Research Applications

Electrochemical Behavior

The electrochemical behavior of derivatives similar to Methyl 3-((3-methoxyphenyl)amino)propanoate has been explored, revealing intricate reactions in protic mediums that lead to various cyclic compounds under different conditions (David et al., 1995).

Synthesis of α-Aminochalcones

Research into the synthesis of α-aminochalcones via additions to similar compounds shows the versatility of these chemical structures in producing significant organic compounds, which could have implications in materials science and pharmaceuticals (Reichel & Pritze, 1974).

Syntheses of 6-Acylcoumarins

The role of related compounds as intermediates in the efficient synthesis of 6-acylcoumarins, a class of organic compounds with potential applications in pharmaceuticals and agrochemicals, demonstrates the chemical utility of this compound derivatives (Cairns et al., 1992).

Antimicrobial and Corrosion Inhibition

Derivatives of this compound have been studied for their antimicrobial properties and as corrosion inhibitors, indicating their potential in materials protection and as additives in medical and industrial applications (Djenane et al., 2019).

Tubulin Polymerization Inhibition

Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound structurally related to this compound, has been identified as a tubulin polymerization inhibitor, suggesting potential applications in cancer therapy (Minegishi et al., 2015).

Biocatalysis Applications

Biocatalysis studies involving similar compounds to this compound highlight the potential for enantioselective synthesis of pharmaceutical intermediates, demonstrating the utility of these compounds in producing enantiopure substances for drug development (Li et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-(3-methoxyanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-10-5-3-4-9(8-10)12-7-6-11(13)15-2/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJHYAAFPKZFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.